molecular formula C18H26O2 B13423978 Estr-5(10)-ene-3Beta-ol-17-one

Estr-5(10)-ene-3Beta-ol-17-one

Cat. No.: B13423978
M. Wt: 274.4 g/mol
InChI Key: MCCNZRZZXGNXNF-OPXQDIIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estr-5(10)-ene-3Beta-ol-17-one is a specialized steroid compound that serves as a valuable intermediate and reference standard in biochemical research. Its structure suggests it occupies a key position in the steroidal metabolic pathways, closely related to the well-documented biosynthesis and metabolism of endogenous estrogens and androgens such as estrone, estradiol, and androstenedione . Researchers can utilize this compound to study the intricate mechanisms of steroid-converting enzymes, including various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase, which are crucial for the activation and deactivation of sex hormones . The study of such intermediates is fundamental for advancing our understanding of estrogen-dependent diseases (EDDs), including certain forms of breast cancer and endometriosis, as the final step in the biosynthesis of potent estrogens like estradiol is catalyzed by 17β-HSD1 . By providing a high-purity sample of this compound, this product supports investigative work into steroid hormone biology, enzyme kinetics, and the development of targeted therapeutic agents. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1

InChI Key

MCCNZRZZXGNXNF-OPXQDIIFSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O

Origin of Product

United States

Metabolic Transformations and Enzymatic Regulation of Estr 5 10 Ene 3beta Ol 17 One and Its Metabolites

Pathways of Metabolite Formation

The metabolic fate of Estr-5(10)-ene-3β-ol-17-one is dictated by several key enzymatic pathways that lead to a variety of metabolites. These pathways are crucial in converting the initial compound into both more and less active forms.

Conversion to 19-Norandrostenedione (B190405) and 19-Nortestosterone

A critical metabolic step for Estr-5(10)-ene-3β-ol-17-one involves its conversion to biologically significant 19-nor-4-ene-3-ketosteroids. This transformation is initiated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the subsequent isomerization of the double bond from the C5-C10 position to the C4-C5 position. This two-step reaction results in the formation of 19-norandrostenedione (also known as bolandione or estr-4-ene-3,17-dione). nih.govwikipedia.org

Once 19-norandrostenedione is formed, it can be further metabolized by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the reversible reduction of the 17-keto group to a 17β-hydroxyl group, yielding the potent anabolic steroid 19-nortestosterone (nandrolone). nih.govwikipedia.org Conversely, 17β-HSDs can also oxidize 19-nortestosterone back to 19-norandrostenedione. Studies in porcine granulosa cells have demonstrated the presence of the necessary enzymes to convert related 3-hydroxy-5(10)-estrenes into both 19-norandrostenedione and, to a lesser extent, 19-nortestosterone. nih.gov

Generation of Other 3-Hydroxy-5(10)-estrenes and 19-Nor-4-ene-3-ketosteroids

The metabolic network of Estr-5(10)-ene-3β-ol-17-one extends beyond the direct pathway to 19-norandrostenedione. The action of 17β-HSD on the parent compound can reduce the 17-ketone, generating Estr-5(10)-ene-3β,17β-diol. Research has shown that this diol is a recognized metabolite and can serve as a substrate for further transformations. nih.gov

This newly formed diol, along with the original Estr-5(10)-ene-3β-ol-17-one, belongs to the family of 3-hydroxy-5(10)-estrenes. The enzymatic machinery, particularly 3β-HSD, present in steroidogenic tissues is capable of converting these intermediates into their corresponding 19-nor-4-ene-3-ketosteroid counterparts. nih.gov This indicates a broader metabolic cascade where various 5(10)-estrene precursors can be channeled towards the formation of 4-ene-3-keto structures, which are often associated with androgenic and anabolic activity.

Conjugation Processes (e.g., Glucuronidation, Sulfation) relevant to Steroids

To increase water solubility and facilitate excretion, steroids and their metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. wikipedia.org

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the steroid molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). For 19-norsteroids, metabolites like 19-norandrosterone (B1242311) are major substrates for glucuronidation. nih.govresearchgate.net In vitro studies have identified UGT2B7 and UGT2B15 as significant enzymes in the glucuronidation of 19-norandrosterone. nih.govresearchgate.net Given that Estr-5(10)-ene-3β-ol-17-one and its metabolites possess hydroxyl groups (at C3 and potentially C17), they are likely targets for glucuronidation, which is a major elimination pathway for steroids. wikipedia.org

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid, a reaction catalyzed by sulfotransferases (SULTs). The 3β-hydroxyl group of Δ5-steroids is a particularly good substrate for sulfation. nih.gov For instance, dehydroepiandrosterone (B1670201) (DHEA), a related 3β-hydroxy-Δ5-steroid, is readily converted to DHEA-sulfate. wikipedia.org Therefore, it is highly probable that the 3β-hydroxyl group of Estr-5(10)-ene-3β-ol-17-one undergoes sulfation, forming Estr-5(10)-ene-3β-ol-17-one sulfate (B86663). This process can inactivate the steroid or create a circulating reservoir that can be reactivated by steroid sulfatase (STS). nih.govnih.govbioscientifica.com Studies on the urinary profile of 19-norsteroid metabolites have confirmed the presence of both sulfate and glucuronide conjugates. nih.gov

Hydroxylation Reactions (e.g., 2-Hydroxylation)

Hydroxylation is a key Phase I metabolic reaction for steroids, catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov This process introduces a hydroxyl group at various positions on the steroid nucleus, which can alter biological activity and create a site for subsequent conjugation. While specific hydroxylation pathways for Estr-5(10)-ene-3β-ol-17-one are not extensively detailed in the literature, the metabolism of related steroids provides insight into likely reactions.

In estrogens like estradiol (B170435), 2-hydroxylation and 4-hydroxylation are major pathways, catalyzed primarily by CYP1A and CYP1B1 enzymes, respectively. mdpi.com For other steroids, hydroxylation can occur at numerous positions, including 6β, 15β, and 16α. nih.gov Bacterial steroid hydroxylases like CYP106A2 have been shown to hydroxylate 3-keto-4-ene steroids at the 15β position. nih.gov It is plausible that Estr-5(10)-ene-3β-ol-17-one and its metabolites are also substrates for various CYP enzymes, leading to the formation of hydroxylated derivatives that can then be conjugated and excreted.

Enzymes Governing Metabolic Fate

The metabolic transformations of Estr-5(10)-ene-3β-ol-17-one are orchestrated by a specific set of enzymes that regulate the balance between active and inactive metabolites.

Specific 17β-Hydroxysteroid Dehydrogenases (17β-HSD)

The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes plays a pivotal role in the metabolism of Estr-5(10)-ene-3β-ol-17-one by catalyzing the interconversion between the 17-keto group of this compound and the 17β-hydroxyl group of its corresponding metabolite, Estr-5(10)-ene-3β,17β-diol. These enzymes use NAD(H) or NADP(H) as cofactors and are crucial in controlling the levels of active steroid hormones in target tissues.

Different isozymes of 17β-HSD have distinct substrate specificities and tissue distributions, leading to varied metabolic outcomes. For example:

17β-HSD Type 1: Primarily catalyzes the reduction of weaker estrogens like estrone (B1671321) to more potent ones like estradiol.

17β-HSD Type 2: Mainly performs the oxidative reaction, inactivating potent hormones like testosterone (B1683101) and estradiol into their less active 17-keto forms (androstenedione and estrone, respectively).

17β-HSD Type 3: Is key in the testes for the reduction of androstenedione (B190577) to testosterone.

17β-HSD Type 5 (AKR1C3): Also reduces androstenedione to testosterone in peripheral tissues.

The specific 17β-HSD isozymes responsible for the conversion of Estr-5(10)-ene-3β-ol-17-one are likely to be those involved in the metabolism of other 19-norsteroids, such as the conversion of 19-norandrostenedione to 19-nortestosterone. The balance of oxidative and reductive 17β-HSD activities within a given cell will ultimately determine the local concentration of the more active 17β-hydroxy metabolites versus the 17-keto forms.

Data Tables

Table 1: Key Metabolic Reactions of Estr-5(10)-ene-3Beta-ol-17-one

Reaction Type Substrate Primary Enzyme(s) Product(s) Significance
Oxidation / IsomerizationEstr-5(10)-ene-3β-ol-17-one3β-HSD19-NorandrostenedioneFormation of a key intermediate for active steroid synthesis. nih.gov
Reduction (C17)Estr-5(10)-ene-3β-ol-17-one17β-HSDEstr-5(10)-ene-3β,17β-diolGeneration of another 5(10)-estrene metabolite. nih.gov
Reduction (C17)19-Norandrostenedione17β-HSD19-NortestosteroneFormation of a potent anabolic steroid. nih.govwikipedia.org
GlucuronidationEstr-5(10)-ene-3β-ol-17-one & MetabolitesUGTs (e.g., UGT2B7, UGT2B15)Glucuronide ConjugatesIncreased water solubility for excretion. nih.govresearchgate.net
SulfationEstr-5(10)-ene-3β-ol-17-one & MetabolitesSULTsSulfate ConjugatesInactivation and creation of a circulating reservoir. nih.govnih.gov
HydroxylationEstr-5(10)-ene-3β-ol-17-one & MetabolitesCytochrome P450s (CYPs)Hydroxylated MetabolitesPhase I metabolism to alter activity and facilitate conjugation. nih.govmdpi.com

Cytochrome P450 Enzymes in Hydroxylation

Hydroxylation, the introduction of a hydroxyl group (-OH) into the steroid nucleus, is a primary and critical step in the phase I metabolism of many steroids. This reaction is predominantly catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP). For steroids, this process increases water solubility, facilitating excretion, and can also lead to the formation of biologically active or inactive metabolites.

While direct studies on the hydroxylation of Estr-5(10)-ene-3β-ol-17-one are limited, the metabolism of structurally related 19-nor-steroids and other synthetic progestins provides valuable insights. The major CYP enzymes involved in hepatic steroid metabolism are CYP3A4, CYP2C9, and CYP2C19. nih.gov For instance, CYP3A4 is known to hydroxylate progesterone (B1679170) at various positions, including 6β, 2β, and 16α. nih.gov Lynestrenol, a pro-drug that is converted to norethisterone, is metabolized by CYP2C9, CYP2C19, and CYP3A4. wikipedia.org Given the structural similarities, it is highly probable that these same enzymes are involved in the hydroxylation of Estr-5(10)-ene-3β-ol-17-one. Potential sites for hydroxylation on the Estr-5(10)-ene-3β-ol-17-one molecule would likely include positions on the A, B, C, or D rings that are sterically accessible to the active sites of these enzymes.

The specific metabolites formed would depend on the regioselectivity and stereoselectivity of the particular CYP isoform involved. For example, some CYP enzymes may preferentially hydroxylate at the C-2, C-6, or C-16 positions. The resulting hydroxylated metabolites can then undergo further phase II metabolism, such as glucuronidation or sulfation, to further increase their water solubility for excretion.

Enzymes Involved in A-Ring Reductions and D-Ring Oxidations

The structure of Estr-5(10)-ene-3β-ol-17-one features a unique Δ5(10) double bond in the A-ring and a ketone group at the C-17 position in the D-ring. Both of these functional groups are susceptible to enzymatic modification.

A-Ring Reductions: The reduction of the A-ring is a significant metabolic pathway for many steroids. In the case of Δ4-ene-3-keto steroids, the enzyme 5α-reductase catalyzes the reduction of the double bond, leading to the formation of 5α-dihydro metabolites. medcraveebooks.com For Estr-5(10)-ene-3β-ol-17-one, the initial step in A-ring modification would likely involve the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). wikipedia.orgwikipedia.org This enzyme would catalyze the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the Δ5(10) double bond to a Δ4 double bond, forming a 19-nortestosterone-like intermediate. Following this, the newly formed Δ4-ene-3-keto structure could be a substrate for 5α-reductase, leading to A-ring reduced metabolites. For example, norethindrone (B1679910) undergoes A-ring reduction to form 5α-dihydro- and 3β,5α-tetrahydro-norethindrone metabolites. medcraveebooks.com

D-Ring Oxidations and Reductions: The 17-keto group of Estr-5(10)-ene-3β-ol-17-one is a substrate for 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the reversible interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.govnih.gov The reduction of the 17-ketone to a 17β-hydroxyl group would lead to the formation of the corresponding diol. Conversely, if the starting compound were a 17β-ol, 17β-HSDs could oxidize it to the 17-one form. There are several isoforms of 17β-HSD with varying tissue distributions and substrate specificities, which can influence the local balance of active and inactive steroids. nih.gov

Intracrine Metabolism and Peripheral Conversions

Intracrinology refers to the process by which cells and tissues synthesize, metabolize, and utilize hormones locally, without the hormones entering the systemic circulation. This is particularly important for steroid hormones, as peripheral tissues such as the skin, adipose tissue, and the female genital tract possess the enzymatic machinery to convert precursor steroids into active hormones or to inactivate them. nih.govfrontiersin.org

In Vitro Models for Metabolic Studies

To study the metabolic pathways of compounds like Estr-5(10)-ene-3β-ol-17-one without conducting human studies, various in vitro models are employed. These models provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

In Vitro Model Description Application in Steroid Metabolism
Cell Cultures Cultures of primary cells (e.g., hepatocytes) or cell lines (e.g., HepG2) that retain metabolic activity.Allows for the study of both phase I and phase II metabolism in an intact cellular environment. Can provide insights into uptake, metabolism, and efflux of the compound and its metabolites.
Tissue Homogenates Preparations of whole tissue (e.g., liver) that have been mechanically disrupted, containing a mixture of all cellular components.Useful for screening overall metabolic capacity of a tissue. Contains both cytosolic and microsomal enzymes.
Microsomes Vesicles formed from the endoplasmic reticulum, isolated by centrifugation of tissue homogenates.A primary tool for studying phase I metabolism, as they are enriched in cytochrome P450 enzymes. Liver microsomes are most commonly used.
S9 Fraction The supernatant fraction obtained after centrifuging a tissue homogenate at 9000g.Contains both microsomal and cytosolic enzymes, making it suitable for studying both phase I and phase II metabolic reactions.

These in vitro systems are often used in conjunction with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites formed.

Stereochemical Considerations in Metabolic Pathways

The metabolism of steroids is often highly stereoselective, meaning that enzymes can differentiate between stereoisomers of a substrate or produce a specific stereoisomer of a product. This is due to the three-dimensional structure of the enzyme's active site, which accommodates the substrate in a specific orientation.

A key stereochemical transformation relevant to the metabolism of Estr-5(10)-ene-3β-ol-17-one is the potential inversion of the 3β-hydroxyl group to a 3α-hydroxyl group. While the initial enzymatic step by 3β-HSD involves oxidation to a 3-keto intermediate, the subsequent reduction of this ketone can be catalyzed by aldo-keto reductases (AKRs) or other 3-ketosteroid reductases. frontiersin.org These enzymes can exhibit stereoselectivity, leading to the formation of either a 3α- or 3β-hydroxyl group. The orientation of this hydroxyl group can significantly impact the biological activity of the steroid. For instance, the A-ring reduced metabolite of norethisterone, 3β,5α-tetrahydronorethisterone, has been shown to have estrogenic effects. nih.gov

The reduction of the Δ5(10) double bond can also lead to different stereoisomers depending on whether a 5α or 5β-dihydro metabolite is formed, which results in a planar or bent A/B ring junction, respectively. nih.gov This, in turn, affects how the molecule interacts with steroid receptors.

Chemical Synthesis and Derivatization Strategies for Estr 5 10 Ene 3beta Ol 17 One

Total Synthesis Approaches to the Estrane (B1239764) Skeleton

The total synthesis of the estrane skeleton, the foundational structure of estrogens, has been a significant focus of organic chemistry. These routes build the complex tetracyclic ring system from simple, acyclic precursors. While numerous strategies have been developed for the synthesis of estrone (B1671321), a closely related compound, these methods are adaptable for producing the estrane core. caltech.eduresearchgate.net

One notable approach involves a cascade of radical cyclizations. For instance, treatment of an iododienynone with tributyltin hydride and a radical initiator can trigger a series of cyclization reactions to form the estrane ring system. researchgate.net Another strategy employs a Diels-Alder reaction to construct the B and C rings of the steroid, followed by further cyclizations to complete the A and D rings. The Torgov synthesis, a classic and practical route, utilizes the reaction of vinyl magnesium bromide with 6-methoxy-1-tetralone, followed by condensation with 2-methyl-1,3-cyclopentanedione (B45155) to assemble the steroid skeleton. caltech.edu These total synthesis methods, while elegant in their construction of the estrane framework, often involve multiple steps and can result in racemic mixtures, requiring further resolution. caltech.edu

Semi-Synthesis from Pre-existing Steroids

Due to the complexity of total synthesis, semi-synthetic routes starting from readily available steroids are often more practical for producing estr-5(10)-ene-3β-ol-17-one and its derivatives. These methods leverage the existing steroidal framework and introduce specific modifications to achieve the desired structure.

Conversion from Estrone and Related Aromatic Steroids

Estrone, with its aromatic A-ring, serves as a common starting material. acs.org The key transformation in this process is the Birch reduction, which selectively reduces the aromatic A-ring to a non-conjugated diene system. This reaction, typically carried out using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, can yield the desired Δ⁵⁽¹⁰⁾-ene system. Subsequent stereoselective reduction of the 3-keto group, which is formed after the initial reduction and hydrolysis, is then necessary to obtain the 3β-hydroxyl group. researchgate.netdocksci.com The synthesis of 5(10)-estrene-3β,17α-diol from 17β-estradiol-3-methyl ether, a derivative of estrone, has been achieved in four steps, including a Birch reduction of the aromatic ring. docksci.com

Synthesis from Androstane Derivatives (e.g., 3,17-dioxo-Δ⁴-androsten-19-al, 4-androstene-3,17-dione)

Androstane derivatives are also valuable precursors. For example, estr-5(10)-ene-3,17-dione (B164560) has been isolated as a metabolite from the incubation of 3,17-dioxo-Δ⁴-androsten-19-al with placental aromatase. rsc.org This suggests a biosynthetic pathway that could potentially be mimicked chemically. Another common starting material is 4-androstene-3,17-dione. This can be isomerized to Δ⁵-androstene-3,17-dione, which can then be selectively reduced. google.comgoogle.com The challenge in this approach lies in achieving the desired Δ⁵⁽¹⁰⁾ double bond geometry from the Δ⁴ position and the subsequent regioselective and stereoselective reduction of the two ketone groups.

Preparation from Dehydroepiandrosterone (B1670201) (DHEA) Intermediates

Dehydroepiandrosterone (DHEA), or androst-5-en-3β-ol-17-one, is an abundant and structurally similar steroid that can serve as a starting point. nih.govwikipedia.org Since DHEA already possesses the desired 3β-hydroxyl group and the Δ⁵ double bond, the primary modifications would involve the C19 methyl group and potentially the D-ring. While direct conversion pathways are less commonly cited, DHEA is a key intermediate in the biosynthesis of many steroids and its derivatives can be manipulated to form the estrane skeleton. nih.gov For instance, processes for preparing DHEA often involve intermediates like Δ⁵-androstene-3,17-dione, which is also a precursor in the synthesis of estr-5(10)-ene derivatives. google.comgoogle.com

Key Synthetic Transformations

The synthesis of estr-5(10)-ene-3β-ol-17-one relies on several critical chemical reactions to install the correct functional groups and stereochemistry.

Regio- and Stereoselective Reductions (e.g., 3-keto group reduction)

One of the most crucial steps is the regioselective and stereoselective reduction of a 3-keto group to a 3β-hydroxyl group. In steroid systems with multiple ketone groups, such as at the C3 and C17 positions, achieving selectivity is paramount. csic.es

Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. csic.es The stereochemical outcome of these reductions is often influenced by steric hindrance. For the 3-keto group in the estrane skeleton, hydride attack typically occurs from the less hindered α-face, leading to the formation of the 3β-alcohol. researchgate.net

More advanced and selective methods have also been developed. For example, enzyme-catalyzed reductions using ketoreductases offer high regio- and stereoselectivity. google.comgoogle.commdpi.com These biocatalytic methods can preferentially reduce the 3-oxo group over the 17-oxo group. google.comgoogle.com Another approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which can be performed under conditions that favor the formation of specific stereoisomers. csic.esnih.gov For instance, Noyori asymmetric transfer hydrogenation has been successfully used for the stereoselective reduction of the 3-ketone in the synthesis of 5(10)-estrene-3β,17α-diol. docksci.com

Introduction and Manipulation of the 5(10)-Double Bond

The introduction of the 5(10)-double bond is a key step in the synthesis of estr-5(10)-ene-3β-ol-17-one. A common and effective method for creating this feature is the Birch reduction of an aromatic A-ring precursor, such as 17β-estradiol-3-methyl ether. nih.govresearchgate.net This reaction, typically using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source, reduces the aromatic ring to a non-conjugated diene. Subsequent controlled acid or base-catalyzed isomerization can then position the double bond at the 5(10)-position. nih.govresearchgate.net

The biosynthesis of estrogens also provides insights into the formation of the 5(10)-double bond. In biological systems, the aromatase enzyme complex facilitates the conversion of androgens to estrogens. During this process, intermediates with a 5(10)-double bond, such as estr-5(10)-ene-3,17-dione, have been isolated and studied. rsc.org These biosynthetic pathways often involve a series of enzymatic hydroxylations and eliminations that ultimately lead to the formation of the aromatic A-ring, with the 5(10)-ene as a key intermediate. rsc.org

Functional Group Interconversions at C-3 and C-17

The hydroxyl group at C-3 and the ketone at C-17 are primary sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives.

At the C-3 position , the β-hydroxyl group can be oxidized to a ketone using various oxidizing agents. imperial.ac.ukscribd.com Conversely, a 3-keto group can be stereoselectively reduced to the 3β-hydroxyl group. A notable method for this is the Noyori asymmetric transfer hydrogenation, which provides high stereoselectivity. nih.govresearchgate.net

At the C-17 position , the ketone can undergo reduction to form a hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the reducing agent used. For instance, reduction of 17-ketosteroids with sodium borohydride (NaBH₄) typically yields the 17β-hydroxy isomer due to the steric hindrance of the C-18 methyl group. researchgate.net To obtain the 17α-hydroxy isomer, alternative strategies such as the Mitsunobu reaction to invert the configuration of a 17β-hydroxyl group are employed. nih.govresearchgate.net

The 17-ketone can also be a site for the introduction of other functionalities. For example, Wittig-type reactions can be used to introduce carbon-carbon double bonds at this position, which can then be further modified. google.com

Epoxidation and Subsequent Cleavage Reactions

The 5(10)-double bond is susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring. The stereochemistry of the resulting epoxide is influenced by the epoxidizing agent and the steric environment of the steroid. Epoxidation of estr-5(10)-ene derivatives often leads to a mixture of α and β epoxides. For instance, the epoxidation of estr-5(10)-ene-3,17-dione has been shown to yield the 5β,10β-epoxide as the major product. cas.cz In some cases, β-face attack by reagents like potassium permanganate (B83412) can be favored, leading to 5β,6β-epoxides in related Δ⁵-steroids. researchgate.net

The cleavage of the resulting epoxide ring can be achieved under acidic or basic conditions, or with Lewis acids, leading to a variety of rearranged or functionalized products. cdnsciencepub.com For example, acid-catalyzed cleavage of 5,10-epoxides can yield diols or unsaturated ketones. cas.cz The specific products formed depend on the reaction conditions and the structure of the starting epoxide. This reactivity provides a pathway to introduce new functional groups and alter the steroid's carbon skeleton.

Protection and Deprotection Strategies for Hydroxyl and Ketone Groups

In multi-step syntheses involving steroids, the selective protection and deprotection of hydroxyl and ketone groups are essential to ensure that reactions occur at the desired positions. highfine.com

For hydroxyl groups , common protecting groups include ethers (such as benzyl (B1604629) and silyl (B83357) ethers) and esters. highfine.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For example, silyl ethers are widely used due to their straightforward introduction and removal under mild conditions. highfine.com

For ketone groups , protection can be achieved by converting them into ketals or enol ethers. google.com For instance, the 3-keto group can be selectively protected as an enol ether. nih.gov Deprotection is typically accomplished by acid-catalyzed hydrolysis to regenerate the ketone. Selective protection is crucial when performing reactions at one carbonyl group while another is present in the molecule, such as the differential protection of the C-3 and C-17 ketones. google.com

Derivatization for Research Applications

The strategic derivatization of Estr-5(10)-ene-3β-ol-17-one is pivotal for creating tools for various research applications, from metabolic studies to the development of targeted therapeutic agents.

Synthesis of Labeled Analogues (e.g., Deuterated, Tracers)

The synthesis of isotopically labeled analogues of Estr-5(10)-ene-3β-ol-17-one is crucial for use as internal standards in mass spectrometry-based quantification and for metabolic tracer studies. nih.govresearchgate.net

Deuterium (B1214612) labeling can be achieved through various methods. One approach involves the exchange of protons for deuterium atoms under specific catalytic conditions. researchgate.net For estrogens, methods for introducing deuterium at positions such as C-2, C-4, and C-16 have been developed. nih.gov For instance, deuterated estrogen fatty acid esters have been synthesized for use in isotope dilution GC/MS analyses. nih.gov The synthesis of a deuterated version of estr-5(10)-ene-3,17-dione has also been reported in the context of estrogen biosynthesis studies. rsc.org

Radiolabeling , particularly with positron-emitting isotopes like fluorine-18 (B77423), is essential for developing tracers for Positron Emission Tomography (PET) imaging. acs.org While direct radiolabeling of Estr-5(10)-ene-3β-ol-17-one is less common, the synthetic strategies for creating fluorine-18 labeled estrogens often involve the introduction of the radionuclide in the final steps of a multi-step synthesis. acs.org

Modification with Specific Functional Groups (e.g., Ferrocene (B1249389) Conjugation)

The conjugation of Estr-5(10)-ene-3β-ol-17-one with specific functional groups can impart novel properties to the molecule, expanding its research applications.

Ferrocene conjugation has emerged as a significant area of interest. Ferrocene, an organometallic compound, can be attached to the steroid skeleton either directly or via a linker. arkat-usa.orgresearchgate.net These steroid-ferrocene conjugates are being explored for their potential in medicinal chemistry, leveraging the unique electrochemical and structural properties of the ferrocene moiety. arkat-usa.orgnih.gov The synthesis of these conjugates can be achieved through various organic reactions, including acylation or alkylation of the steroid's hydroxyl groups. arkat-usa.org For example, the hydroxyl group at C-3 of an estrane derivative can be esterified with a ferrocene-containing carboxylic acid. The resulting ferrocene-steroid hybrids have been investigated for a range of biological activities. researchgate.netnih.govmdpi.com

Structural Activity Relationships Sar and Mechanistic Studies of Estr 5 10 Ene 3beta Ol 17 One and Its Analogues

Impact of Steroid Nucleus Modifications on Biological Interactions

The steroid nucleus, a core four-ring system, provides the fundamental scaffold for biological activity. Alterations to this framework can profoundly influence a compound's affinity for receptors and its subsequent downstream effects.

Influence of the 5(10)-Double Bond Configuration

The position of the double bond in the A and B rings of the steroid nucleus is a critical determinant of its biological properties. In Estr-5(10)-ene-3beta-ol-17-one, the double bond is located between carbons 5 and 10. This non-aromatic A-ring structure distinguishes it from classic estrogens like estradiol (B170435), which possess an aromatic A-ring. The aromatization of the A-ring is a key step in the biosynthesis of potent estrogens from androgens, a process catalyzed by the enzyme aromatase. biorxiv.org The presence of the 5(10)-double bond, as opposed to a fully aromatic A-ring, generally results in weaker estrogenic activity. ontosight.ai The planarity and electronic distribution conferred by the aromatic system in classical estrogens are crucial for high-affinity binding to estrogen receptors (ERs). uomustansiriyah.edu.iq

Role of the 3β-Hydroxyl Group

The hydroxyl group at the C-3 position is a key feature for the biological activity of many steroids. In the case of estrogens, the 3-hydroxyl group on the phenolic A-ring is essential for high-affinity binding to estrogen receptors. uomustansiriyah.edu.iqplos.org This hydroxyl group typically acts as a hydrogen bond donor, interacting with specific amino acid residues within the ligand-binding domain (LBD) of the ER, such as glutamic acid (Glu) and arginine (Arg). plos.orgpnas.org

For this compound, the 3β-hydroxyl group is also a critical determinant of its interaction with target proteins. While not part of a phenolic ring, this hydroxyl group can still participate in hydrogen bonding. Studies on related steroids have shown that the stereochemistry at the 3-position is crucial. For instance, 3β-hydroxysteroids can act as antagonists at GABA-A receptors, a function that is dependent on this specific orientation. nih.gov The orientation of the 3β-hydroxyl group positions it to interact with the receptor in a manner distinct from its 3α-epimer, highlighting the importance of stereochemical precision in ligand-receptor interactions.

Significance of the 17-Keto Function

The functional group at the C-17 position significantly influences the biological activity profile of a steroid. In this compound, this position is occupied by a keto group. In the context of estrogens, the nature of the C-17 substituent differentiates the major forms: estradiol possesses a 17β-hydroxyl group, while estrone (B1671321) has a 17-keto group. The conversion between these two forms is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes and is a key mechanism for modulating estrogenic activity. hormonebalance.orgnih.gov Generally, 17β-hydroxyl estrogens like estradiol exhibit higher affinity for estrogen receptors compared to their 17-keto counterparts like estrone. uomustansiriyah.edu.iq

Effects of C-10 Methyl Group Removal

This compound is a 19-norsteroid, meaning it lacks the methyl group at the C-10 position (designated as C-19) that is present in androgens like testosterone (B1683101). The removal of this C-19 methyl group is a defining feature of the conversion of androgens to estrogens. biorxiv.org In the context of anabolic steroids, the absence of the C-19 methyl group in 19-nortestosterone derivatives has been shown to increase anabolic activity while decreasing androgenic activity. wikipedia.org

Stereochemical Determinants of Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a paramount factor in the biological activity of steroids. Even subtle changes in the orientation of functional groups can lead to dramatic differences in receptor binding and subsequent cellular responses. nih.gov

The estrogen receptor, for example, exhibits a clear preference for ligands with a specific stereochemistry. nih.gov This is evident in studies comparing enantiomers (mirror-image isomers) of synthetic estrogens, where one enantiomer often displays significantly higher binding affinity and biological activity than the other. nih.govoup.com The receptor's ligand-binding pocket is chiral and thus interacts differently with enantiomeric forms of a ligand.

Ligand-Receptor Binding Interactions

The biological effects of estrogens and related compounds are primarily mediated through their interaction with two estrogen receptor subtypes, ERα and ERβ. nih.govoup.com These receptors are ligand-activated transcription factors that, upon binding to a ligand, undergo a conformational change, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. nih.govpnas.org

The binding affinity of a ligand for ERα and ERβ can differ, leading to subtype-selective effects. researchgate.net The ligand-binding domains of ERα and ERβ share a high degree of homology but also have key differences in their amino acid composition and the size and flexibility of their binding pockets. researchgate.net These differences are exploited in the design of selective estrogen receptor modulators (SERMs) that can act as agonists in some tissues and antagonists in others. nih.gov

The binding of estrogens to the ER is characterized by a network of interactions. The phenolic hydroxyl group of estradiol, for example, forms crucial hydrogen bonds with amino acid residues such as Glu353 and Arg394 in ERα. plos.org The 17β-hydroxyl group also typically forms a hydrogen bond with a histidine residue (His524 in ERα). plos.org While this compound lacks the aromatic A-ring, its 3β-hydroxyl and 17-keto groups are key features that will dictate its binding orientation and affinity within the ER ligand-binding pocket. The absence of the aromatic A-ring would likely result in a lower binding affinity compared to estradiol, but the compound may still interact with the receptor and modulate its activity.

Modulation of Enzymatic Activities

The biological activity of this compound, a 19-norsteroid, is intrinsically linked to its interaction with various enzymes involved in steroidogenesis. Its formation and metabolism are key to understanding its potential physiological role.

This compound is closely related to other 19-norandrogens. Research on its precursor, 5(10)-estrene-3β,17β-diol, provides significant insight into its enzymatic regulation. The biosynthesis of 5(10)-estrene-3β,17β-diol from androstenedione (B190577) in porcine granulosa cells appears to be catalyzed by enzymes similar to the aromatase complex responsible for estrogen synthesis. nih.gov This is supported by the finding that its formation is significantly reduced by known aromatase inhibitors. nih.gov

Aromatase, a cytochrome P450 enzyme, is crucial for the final step in estrogen biosynthesis, converting androgens into estrogens. nih.govmdpi.com The inhibition of the formation of a direct precursor to this compound by aromatase inhibitors suggests a potential role for this enzyme complex in the production pathway of this class of 19-norsteroids. nih.gov

Furthermore, hydroxysteroid dehydrogenases (HSDs) are critical in steroid metabolism, catalyzing the interconversion of active and inactive hormones. nih.gov Porcine granulosa cells can convert 5(10)-estrene-3β,17β-diol into metabolites including 19-norandrostenedione (B190405) (a likely synonym for this compound) and 19-nortestosterone. nih.gov This transformation indicates that granulosa cells contain the necessary HSD enzymes, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), to act on 3-hydroxy-5(10)-estrene steroids. nih.govnih.gov 17β-HSDs, for instance, are a family of enzymes that catalyze the oxidation or reduction at the C17 position of steroids, playing a critical role in modulating the biological activity of estrogens and androgens. nih.gov

Table 1: Effect of Aromatase Inhibitors on the Formation of 5(10)-estrene-3β,17β-diol by Porcine Granulosa Cells. nih.gov
InhibitorConcentrationEffect on Formation from AndrostenedioneEffect on Formation from 19-Hydroxyandrostenedione
4-Hydroxyandrostenedione15 µMSignificant Reduction (p < 0.01)Significant Reduction (p < 0.01)
Aminoglutethimide (B1683760) Phosphate10⁻⁴ MSignificant Reduction (p < 0.01)Significant Reduction (p < 0.01)

The production of steroids is tightly regulated by hormones. In porcine granulosa cells, the formation of 5(10)-estrene-3β,17β-diol from aromatizable androgens was significantly stimulated by the presence of serum or a combination of serum and follicle-stimulating hormone (FSH). nih.gov This demonstrates that the biosynthetic pathway leading to this class of 19-norsteroids is under hormonal control, similar to the classical pathways of steroidogenesis. nih.gov

Inhibition of this stimulated steroidogenesis can be achieved by targeting key enzymes. For example, in rat Leydig tumor cells, the production of estradiol (E2), which promotes cell proliferation, is dependent on aromatase activity. aacrjournals.org The addition of an aromatase inhibitor, letrozole, effectively decreased E2 production, thereby inhibiting the hormone-dependent proliferation mechanism. aacrjournals.org Similarly, the hormone-stimulated formation of 5(10)-estrene-3β,17β-diol was effectively blocked by aromatase inhibitors, underscoring the potential to modulate the production of these 19-norsteroids by targeting specific enzymes in the steroidogenic cascade. nih.gov

Table 2: Regulation of 5(10)-estrene-3β,17β-diol Formation in Porcine Granulosa Cells. nih.gov
ConditionEffect on FormationMediator/Inhibitor
Serum or Serum + FSHSeven-fold increaseHormonal Stimulation
Aromatase InhibitorsSignificant reductionEnzyme Inhibition

In Vitro Biological Systems for Mechanistic Elucidation (e.g., Cell-based assays for antiproliferative effects, hormone response)

In vitro biological systems, particularly cell-based assays, are indispensable tools for elucidating the mechanisms of action of steroid compounds. These systems allow for the controlled investigation of cellular responses, such as proliferation and hormone receptor activation. mdpi.comnih.gov

The antiproliferative effects of various steroid derivatives have been assessed in a range of human cancer cell lines, including those from the breast (MCF-7, MDA-MB-231), prostate (PC3, DU-145), and cervix (HeLa). mdpi.comscielo.br Such studies often reveal a strong structure-activity relationship, where minor modifications to the steroid skeleton can significantly alter biological activity. mdpi.com

A compelling example of mechanistic elucidation comes from studies on androst-5-ene-3β,17β-diol (ADIOL), a metabolite of dehydroepiandrosterone (B1670201). nih.gov In vitro assays demonstrated that ADIOL exhibits dual hormonal properties. It stimulated the proliferation of estrogen-sensitive MCF-7 breast cancer cells, an effect mediated by the estrogen receptor (ER) as confirmed by competition assays and inhibition with the antiestrogen (B12405530) tamoxifen. nih.gov Conversely, in the androgen-responsive MFM-223 mammary cancer cell line, ADIOL strongly inhibited proliferation, an effect mediated by the androgen receptor (AR). nih.gov This highlights how cell-based assays can dissect the complex, receptor-dependent actions of a single steroid compound. nih.gov

These in vitro systems are crucial for determining not only the potency of a compound but also its receptor specificity and downstream effects, providing a foundation for understanding its potential physiological and pharmacological roles. nih.govnih.gov

Table 3: Receptor-Mediated Effects of Androst-5-ene-3β,17β-diol (ADIOL) in Human Mammary Cancer Cell Lines. nih.gov
Cell LineReceptor ContentEffect of ADIOL (10-100 nM)Mediating Receptor
MCF-7Estrogen Receptor PositiveStimulation of ProliferationEstrogen Receptor (ER)
MFM-223Androgen Receptor PositiveInhibition of ProliferationAndrogen Receptor (AR)

Advanced Analytical Methodologies for Research on Estr 5 10 Ene 3beta Ol 17 One

Chromatographic Techniques

Chromatography is the cornerstone of steroidal analysis, enabling the separation of target analytes from complex biological matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of steroids due to its versatility and applicability to a wide range of compounds without the need for derivatization. mdpi.comnih.gov For separating steroids like Estr-5(10)-ene-3Beta-ol-17-one, reversed-phase HPLC is commonly employed. nih.gov This technique separates compounds based on their hydrophobicity.

In a typical HPLC setup for steroidal analysis, a C18 column is often used, which contains a non-polar stationary phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. dshs-koeln.denih.gov By carefully controlling the composition of the mobile phase (gradient or isocratic elution), a high degree of separation can be achieved for steroids with very similar structures. mdpi.com

For instance, a study on the purification of 19-norandrogens utilized an Ascentis phenyl column with a water and acetonitrile mobile phase, demonstrating the capability of HPLC to purify extracts for further analysis. dshs-koeln.de The efficiency of HPLC makes it an excellent preparatory step for isolating analytes before quantification by mass spectrometry. nih.govrsc.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for steroid analysis, prized for its high resolution. nih.gov However, since steroids, including this compound, are generally not volatile enough for direct GC analysis, a derivatization step is required. nih.govsciex.com This process converts the steroid into a more volatile and thermally stable compound.

Common derivatization procedures for steroids involve silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net For example, a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS) can be used for this purpose. researchgate.net Another approach involves a two-step derivatization, such as oximation followed by silylation, which can enhance the stability of the resulting derivatives and prevent the formation of unwanted byproducts. mdpi.comnih.gov The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of compounds. nih.gov When coupled with chromatographic techniques, it provides a robust platform for steroidal analysis.

GC-MS and LC-MS/MS for Identification and Quantification

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and highly effective method for steroid analysis. nih.govsciex.com After separation by GC, the derivatized analytes enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of the compound. researchgate.net Isotope dilution-GC-MS, where a stable isotope-labeled version of the analyte is used as an internal standard, is considered a reference technique for accurate quantification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most promising analytical technique for steroid determination in clinical and research laboratories. mdpi.comnih.govnih.gov This method does not always require derivatization, simplifying sample preparation. wada-ama.org In LC-MS/MS, after separation by HPLC, the analyte is ionized (often by electrospray ionization) and enters the first mass spectrometer, which selects the ion corresponding to the target molecule. This selected ion is then fragmented, and the resulting product ions are detected in a second mass spectrometer. This two-stage process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for very low limits of quantification, often in the picogram per milliliter (pg/mL) range. nih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Steroid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility RequirementHigh (Derivatization usually required)Low (Derivatization often not necessary)
Sample PreparationMore complex, involves derivatizationSimpler, often direct injection after extraction
SensitivityHighVery High, often superior to GC-MS
SpecificityHighVery High, especially with MRM
Typical AnalytesVolatilizable and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile ones

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Differentiation

A significant challenge in steroid analysis is distinguishing between endogenously produced steroids and those introduced from an external (exogenous) source. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the definitive technique for this purpose. rsc.orgnih.govyoutube.com

This method measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in a compound. rsc.org The isotopic ratio of naturally produced steroids in the body reflects the ¹³C/¹²C ratio of the individual's diet. youtube.com In contrast, synthetic steroids, often derived from plant-based precursors like soy or yams, have a different and distinct ¹³C/¹²C signature. rsc.org By comparing the isotope ratio of a target steroid to that of an endogenous reference compound, researchers can determine its origin. nih.gov For instance, a study on nandrolone (B1676933) metabolites used GC-C-IRMS to successfully discriminate between endogenous and exogenous sources. nih.gov

High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is invaluable for identifying unknown metabolites of a parent compound like this compound. nih.govresearchgate.net Techniques like Liquid Chromatography-High-Resolution, Accurate-Mass Mass Spectrometry (LC-HRAM-MS) enable the comprehensive profiling of steroids in biological samples. nih.govresearchgate.net

The high mass accuracy of HRMS allows for the determination of the elemental composition of a molecule and its fragments. sciex.com This is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars). This capability, combined with advanced fragmentation techniques, facilitates the structural elucidation of novel metabolites, providing deeper insights into the metabolic pathways of this compound. sciex.comnih.gov

Table 2: Research Findings on Analytical Methods for Related Steroids

TechniqueAnalyte(s)MatrixKey Finding/ApplicationReference
GC-C-IRMSNandrolone metabolites (e.g., 19-norandrosterone)UrineSuccessfully discriminated between exogenous and endogenous steroids by measuring the ¹³C/¹²C ratio. nih.gov
LC-HRAM-MS26 steroid metabolitesUrineValidated for quantitative analysis, enabling steroid profiling for diagnosing adrenal disorders. nih.gov
GC-MSSynthetic 19-norsteroids (trenbolone, etc.)UrineDeveloped an effective derivatization procedure (MO-TMS) for stable analysis, achieving a detection limit below 2 ng/mL. nih.gov
LC-MS/MS7 androgen- and estrogen-related steroidsPostmenopausal serumAchieved low quantification limits (e.g., 1 pg/mL for estradiol) with a simple sample preparation method. nih.gov
HPLC19-norandrogensUrineUsed as a purification step to obtain clean extracts for subsequent GC/C/IRMS analysis. dshs-koeln.de

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) offers insights into the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the various protons in the steroid nucleus. The chemical shifts are influenced by the electronic environment of each proton. For instance, the proton attached to the carbon bearing the hydroxyl group (C3) would appear in a specific downfield region due to the electronegativity of the oxygen atom. Protons on the steroidal backbone would resonate at different frequencies depending on their spatial arrangement and proximity to functional groups.

Proton Type Predicted Chemical Shift (ppm)
C18-CH₃~0.9
C3-H (axial)~3.5
Steroidal CH and CH₂ groups1.0 - 2.5

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon at position 17 (C17) would be significantly deshielded and appear at a very low field (downfield) in the spectrum, typically in the range of 200-220 ppm. The carbon atom attached to the hydroxyl group (C3) would resonate in the range of 60-70 ppm. The olefinic carbons of the C5-C10 double bond would be found in the 120-140 ppm region.

A table of predicted ¹³C NMR chemical shifts for this compound is provided below, based on the analysis of similar steroid structures.

Carbon Atom Predicted Chemical Shift (ppm)
C-3~68
C-5~138
C-10~125
C-13~48
C-17~220
C-18~14

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at the C3 position. A strong, sharp absorption peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone at the C17 position. The C=C stretching vibration of the double bond between C5 and C10 would likely appear in the region of 1640-1680 cm⁻¹.

Functional Group Characteristic Absorption Band (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C=O (ketone)~1740 (strong, sharp)
C=C (alkene)1640-1680 (variable)
C-H (alkane)2850-3000

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation by XRD.

Quantitative Analytical Validation Parameters (e.g., LOQ, Precision, Accuracy)

The validation of analytical methods is crucial to ensure the reliability and consistency of quantitative data. For the analysis of this compound, key validation parameters must be established.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. loesungsfabrik.decfs.gov.hk For steroid hormones, which are often present at low concentrations in biological matrices, a low LOQ is essential. For instance, in the analysis of various steroids in human hair, LOQs were reported to be as low as 0.1 pg/mg. loesungsfabrik.de For the analysis of steroids in water, detection limits (LOD), which are typically lower than LOQs, have been reported in the sub-ng/L range. nih.govnih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For analytical methods for steroids, intra-day and inter-day precision are evaluated. For example, a validated method for the determination of 18 androgenic steroids reported intra- and inter-day precision with RSD values generally below 15%. nih.gov In another study on steroid hormone analysis, intra- and inter-assay coefficients of variation were between 3.7% and 9.1%. loesungsfabrik.de

Accuracy: Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. For the validation of a method for steroid analysis, accuracy is typically expected to be within a certain percentage of the nominal value, for example, within ±15%. nih.govresearchgate.net A study on the determination of various steroids reported accuracy at the LOQ level to be within 70% to 130%. researchgate.net

The following table summarizes typical validation parameters for the quantitative analysis of steroids based on published research.

Validation Parameter Typical Acceptance Criteria
Limit of Quantitation (LOQ) Dependent on the matrix and analytical technique; often in the pg/mg or ng/mL range. loesungsfabrik.denih.gov
Precision (RSD) Intra-day: ≤15%; Inter-day: ≤20%. nih.gov
Accuracy (Recovery) 80-120% of the nominal value. researchgate.net

Advanced Theoretical and Computational Studies of Estr 5 10 Ene 3beta Ol 17 One

Molecular Modeling and Docking Simulations (e.g., Protein Binding)

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as Estr-5(10)-ene-3beta-ol-17-one, and a macromolecular target, typically a protein receptor. These simulations are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity.

Protein Target Selection: Given its structural similarity to endogenous hormones, logical protein targets for docking simulations of this compound would include nuclear hormone receptors like the estrogen receptor (ER) and the androgen receptor (AR). The estrene skeleton is a core feature of estrogens, making the ER a primary target of interest. royalsocietypublishing.org Additionally, many steroids exhibit cross-reactivity with other hormone receptors.

Docking Simulation Principles: In a typical docking study, the three-dimensional structure of the target protein's ligand-binding domain (LBD) is obtained from crystallographic data or homology modeling. The simulation then explores various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower (more negative) scores generally indicating a more favorable interaction.

Inferred Binding Interactions: Based on studies of other estrene derivatives and steroid hormones with the ER and AR, the binding of this compound would likely be governed by a combination of hydrophobic interactions and hydrogen bonding. The steroidal backbone would fit into a predominantly hydrophobic pocket within the LBD. The 3-beta-hydroxyl group and the 17-keto group are key functional groups that could form specific hydrogen bonds with amino acid residues in the binding site, such as glutamic acid, arginine, and histidine in the ERα, which are known to be crucial for ligand recognition and stabilization. researchgate.netnih.gov

Molecular Dynamics Simulations: To further refine the understanding of the binding mode and the stability of the ligand-receptor complex, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that may occur upon ligand binding and the dynamic nature of the interactions. Studies on other steroid-receptor complexes have shown that ligand binding can induce specific conformational changes in the receptor, which are essential for its activation or inhibition. nih.govnih.gov

Computational Technique Application to this compound Key Inferred Findings Relevant Studies on Related Compounds
Molecular Docking Prediction of binding mode and affinity to nuclear hormone receptors (e.g., ER, AR).The steroid core would occupy a hydrophobic pocket, with the 3β-ol and 17-one groups forming key hydrogen bonds. researchgate.netnih.govendocrine-abstracts.orgscirp.org
Molecular Dynamics (MD) Simulations Analysis of the stability and dynamics of the ligand-receptor complex.Ligand binding would likely induce conformational changes in the receptor, influencing its biological function. royalsocietypublishing.orgnih.govnih.govfigshare.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, rotational barriers)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and intrinsic properties of molecules like this compound at the atomic level.

Rotational Barriers and Conformational Stability: While the steroidal backbone is relatively rigid, some degree of flexibility exists, particularly in the side chains and through ring puckering. Quantum chemical methods can calculate the energy barriers for these conformational changes. For instance, the A-ring containing the C5-C10 double bond will adopt a specific conformation (e.g., a half-chair), and DFT can quantify the energy differences between various possible conformations of the entire molecule. nih.govacs.org

Spectroscopic Properties: DFT calculations are also employed to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These theoretical predictions can be compared with experimental data to confirm the structure and conformation of the molecule. A comprehensive analysis of prototypical steroid hormones using DFT has demonstrated high accuracy in predicting their structural and spectroscopic properties. nih.govacs.orgsns.it

Quantum Chemical Method Property Calculated for this compound Inferred Significance Relevant Studies on Related Compounds
Density Functional Theory (DFT) Electronic structure (HOMO, LUMO, electrostatic potential)Predicts reactive sites and intermolecular interaction potential. nih.govacs.orgsns.itnih.govrsc.org
DFT Rotational energy barriers and conformational energiesDetermines the relative stability of different molecular shapes. nih.govacs.org
DFT Spectroscopic parameters (NMR, IR)Aids in structural elucidation and confirmation. nih.govacs.orgsns.it

Conformation Analysis and Stereochemical Prediction

The three-dimensional shape of a steroid is critical to its biological function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy associated with them.

Side Group Orientation: The 3-beta-hydroxyl group will have a specific orientation relative to the plane of the A-ring. The term "beta" indicates that this substituent is pointing "upwards" from the plane of the steroid. This precise stereochemistry is crucial for its interaction with receptor binding sites.

Computational Approaches: Computational methods like molecular mechanics and quantum chemistry are used to perform conformational searches and predict the most stable conformers. These methods calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of energy minima corresponding to stable conformations. youtube.comlibretexts.orglibretexts.orgkhanacademy.org The relative populations of different conformers at a given temperature can then be estimated using the Boltzmann distribution.

Aspect of Conformation Description for this compound Significance Relevant General Principles
Ring System Fused tetracyclic system. A-ring is unsaturated.The rigid core provides a specific scaffold for functional groups. The A-ring conformation influences overall shape. youtube.comlibretexts.orglibretexts.org
Key Substituents 3-beta-hydroxyl group, 17-keto group.The spatial orientation of these groups is critical for receptor binding and biological activity. nih.gov
Overall Molecular Shape A relatively flat but complex 3D structure.Determines how the molecule fits into a protein binding pocket. youtube.comlibretexts.org

In Silico Screening and Prediction of Biological Activities

In silico screening involves the use of computational methods to identify molecules with desired biological activities from large chemical databases. For a specific compound like this compound, these methods can predict a range of potential biological effects.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model based on a set of estrene derivatives with known activities (e.g., binding affinity to the estrogen receptor), the activity of this compound could be predicted. Descriptors used in such models often include electronic properties (from quantum chemistry), steric parameters, and hydrophobicity. nih.govnih.govresearchgate.netmdpi.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By analyzing the structures of known active ligands for a receptor, a pharmacophore model can be developed. The structure of this compound can then be compared to this model to predict its likelihood of binding.

Prediction of Other Activities: Beyond receptor binding, computational tools can predict other properties relevant to a molecule's biological profile. For example, programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structure of a compound. mdpi.com This could suggest potential roles in various metabolic pathways or as an inhibitor of certain enzymes.

In Silico Method Application to this compound Predicted Outcome Relevant Studies on Related Compounds
QSAR Prediction of estrogenic or other hormonal activity.Activity would be predicted based on its structural similarity to known active compounds. nih.govnih.govresearchgate.netmdpi.com
Pharmacophore Modeling Assessment of fit to known pharmacophores for nuclear receptors.The molecule would likely match key features of the estrogen receptor pharmacophore. nih.govmdpi.com
Activity Spectra Prediction Broad screening for a wide range of potential biological effects.Could reveal unexpected biological activities beyond hormonal effects. mdpi.com

Cheminformatics and Structural Classification of Estrene Derivatives

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. For estrene derivatives, these tools can be used to classify them based on their structural features and to explore the chemical space they occupy.

Structural Classification: Estrene derivatives can be classified based on various structural features, such as the saturation of the rings, the nature and position of substituents, and their stereochemistry. This compound belongs to the class of estrene steroids, characterized by an 18-carbon skeleton. The "-ene" suffix indicates the presence of a double bond, and its position is specified by "5(10)". The "ol" and "one" suffixes denote the hydroxyl and ketone functional groups, respectively.

Chemical Space Analysis: Cheminformatics tools can be used to visualize the chemical space occupied by a library of estrene derivatives. This can help in understanding the diversity of the available compounds and in identifying regions of the chemical space that are underexplored. By mapping properties like molecular weight, hydrophobicity (logP), and the number of hydrogen bond donors and acceptors, the "drug-likeness" of this compound can be assessed.

Similarity Searching: Given the structure of this compound, cheminformatics databases can be searched for structurally similar compounds. This can provide valuable information on the known biological activities and properties of related molecules, offering clues to the potential functions of the target compound.

Cheminformatics Approach Application to this compound Insights Gained Relevant Studies
Structural Classification Categorization based on the estrene scaffold and functional groups.Places the compound within the broader family of steroid hormones. royalsocietypublishing.org
Chemical Space Analysis Mapping of physicochemical properties.Assessment of drug-like properties and comparison with other steroids. nih.govacs.org
Similarity Searching Identification of structurally related compounds in databases.Provides information on the known biological profiles of similar molecules. acs.org

Conclusion and Future Research Directions in Estr 5 10 Ene 3beta Ol 17 One Research

Summary of Key Academic Contributions

The academic understanding of Estr-5(10)-ene-3beta-ol-17-one is largely inferred from studies on its structural relatives, such as Estr-5(10)-ene-3,17-dione (B164560) and 5(10)-estrene-3beta,17beta-diol. Research has established that these 19-norsteroids are not merely synthetic curiosities but are produced endogenously and have physiological relevance.

A pivotal contribution was the discovery that porcine granulosa cells can produce 5(10)-estrene-3beta,17beta-diol from C19 aromatizable androgens like androstenedione (B190577). nih.gov This finding was significant as it demonstrated that the formation of these non-aromatic 19-norsteroids might be linked to enzymes similar to the aromatase complex, which is central to estrogen biosynthesis. nih.gov The production of these compounds was shown to be stimulated by serum and follicle-stimulating hormone (FSH) and inhibited by aromatase inhibitors, reinforcing the connection to the established steroidogenic pathways. nih.gov

Further studies have identified metabolites of related 19-norsteroids, such as 19-norandrosterone (B1242311) and noretiocholanolone, in human urine, confirming their presence in human metabolism. nih.govwikipedia.org The detection of these metabolites has become important in the context of anti-doping, as nandrolone (B1676933) and its prohormones are prohibited substances. nih.govwikipedia.org Investigations into Estr-5(10)-ene-3,17-dione have characterized it as a synthetic steroid with weak estrogenic activity, primarily considered a precursor for more potent estrogens. ontosight.ai Collectively, these studies form a springboard for dedicated research into this compound, suggesting it is likely an intermediate in the complex web of steroid metabolism.

Unexplored Biosynthetic and Metabolic Pathways

The complete biosynthetic and metabolic map for this compound remains to be fully elucidated. While the formation of the related diol from androstenedione suggests a pathway involving the aromatase enzyme complex, the precise sequence of events leading to the 3-beta-ol-17-one structure is an area ripe for exploration. nih.gov It is plausible that this compound is an intermediate in the conversion of androgens to other 19-norsteroids.

Future research should aim to identify the specific enzymes responsible for its formation. Key questions include whether it is synthesized from a 3-keto-5(10)-ene precursor via a stereospecific 3-beta-hydroxysteroid dehydrogenase (3β-HSD) or from a 17-hydroxy precursor via a 17-beta-hydroxysteroid dehydrogenase (17β-HSD). The "two-cell, two-gonadotropin" theory of ovarian steroidogenesis provides a framework for this investigation, as theca and granulosa cells express different complements of steroidogenic enzymes. genome.jpnih.govnih.gov

The metabolic fate of this compound is also largely unknown. It is likely metabolized through reduction of the 17-ketone to form 5(10)-estrene-3beta,17beta-diol, or through oxidation of the 3-hydroxyl group to yield Estr-5(10)-ene-3,17-dione. Subsequent reactions could involve isomerization of the double bond to the more stable 4-ene position, leading to 19-nortestosterone derivatives. nih.gov The study of its metabolites, particularly glucuronide and sulphate conjugates in urine, will be crucial for understanding its clearance and for developing specific biomarkers. nih.gov

Proposed Research on Unexplored Pathways:

Research Question Proposed Approach Potential Outcome
What is the primary biosynthetic precursor? Incubation of labeled precursors (e.g., Androstenedione, Estr-5(10)-ene-3,17-dione) with relevant cell lines (e.g., granulosa cells) and analysis by LC-MS. Identification of the direct upstream molecule in the biosynthetic cascade.
Which enzymes catalyze its formation and metabolism? In vitro assays using purified recombinant enzymes (e.g., HSD isoforms, P450 enzymes) with the substrate. Pinpointing the specific catalysts responsible for its synthesis and degradation.

Opportunities for Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes is essential for producing this compound in sufficient quantities for biological and mechanistic studies. Current steroid synthesis often relies on multi-step processes. researchgate.net There are significant opportunities to apply modern synthetic methods to improve efficiency and control.

One promising approach is inspired by the synthesis of the related 5(10)-estrene-3β,17α-diol, which utilized a Noyori asymmetric transfer hydrogenation for the stereoselective reduction of a 3-ketone to the 3β-alcohol. researchgate.net This method could be adapted to a precursor like Estr-5(10)-ene-3,17-dione to selectively form the 3β-hydroxyl group while leaving the 17-ketone intact. Another key step, the Birch reduction of an aromatic A-ring precursor (like estrone (B1671321) or its derivatives), is a classic method for generating the 5(10)-ene structure that could be further optimized using modern reagents. researchgate.net

Chemoenzymatic synthesis offers another powerful avenue. nih.gov By combining chemical steps with biocatalytic transformations using engineered enzymes, it may be possible to achieve unparalleled efficiency and selectivity. nih.gov For instance, a whole-cell biocatalyst expressing a specific hydroxysteroid dehydrogenase could perform the desired stereoselective reduction on a chemically synthesized steroid core.

Advanced Mechanistic Investigations

A deeper understanding of this compound requires advanced mechanistic investigations into the enzymes that interact with it. The hypothesis that aromatase (CYP19A1) is involved in the formation of the 5(10)-ene structure is particularly intriguing. nih.gov While aromatase is known for converting androgens to estrogens in a three-step oxidative process, its role in producing non-aromatic 19-norsteroids is less understood. nih.gov

Future studies could employ sophisticated techniques to probe this mechanism. Isotope labeling studies, using substrates like [19-¹⁸O]-androstenedione, could trace the fate of atoms through the reaction and differentiate between proposed chemical mechanisms, such as those involving Compound I (FeO³⁺) or ferric peroxide (FeO₂⁻) intermediates. nih.gov

Furthermore, investigating the interaction of this compound with its metabolizing enzymes, such as 3β-HSD and 17β-HSD, is critical. Site-directed mutagenesis of these enzymes, guided by computational models, can identify key active site residues responsible for substrate binding and catalysis. nih.gov This approach can reveal the structural basis for substrate specificity and stereoselectivity, explaining why the 3-hydroxy group is in the beta configuration, for example. Such studies would not only illuminate the biology of this specific compound but also contribute to the broader understanding of steroid-enzyme interactions. nih.gov

Prospects for Computational and Systems Biology Integration

The integration of computational and systems biology approaches offers a powerful lens through which to study this compound within the complex network of steroidogenesis.

Computational Biology: Molecular docking simulations can predict how this compound and its precursors fit into the active sites of steroidogenic enzymes. nih.gov These models can help rationalize positional and stereochemical preferences, for instance, why an enzyme might preferentially produce a 3β-ol over a 3α-ol. nih.gov By simulating different binding orientations ("backwards" or "upside-down" binding), researchers can generate hypotheses about reaction outcomes that can be tested experimentally. nih.gov Furthermore, Density Functional Theory (DFT) studies, which have been used to analyze rotational energy barriers in related steroids, could be applied to understand the conformational dynamics of this compound and how its shape influences its interaction with receptors and enzymes.

Q & A

Q. How can conflicting reports on the estrogenic potency of Estr-5(10)-ene-3β-ol-17-one be reconciled?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., cell type, assay duration). Replicate key studies under harmonized conditions (e.g., ER-alpha luciferase reporter assays at 24-hour exposure) and apply sensitivity analysis to identify confounding variables .

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